cis-1,2-Bis(diphenylphosphino)ethylene

Description

Significance of Bidentate Diphosphine Ligands in Coordination and Organometallic Chemistry

Bidentate diphosphine ligands are a crucial class of compounds in inorganic and organometallic chemistry, primarily used for their ability to form stable chelate rings with a single metal center. tandfonline.comwikipedia.org This chelation is often entropically favored over the coordination of two separate monodentate ligands, leading to more stable metal complexes. nih.gov The properties of these ligands can be finely tuned by modifying the backbone that connects the two phosphorus donor atoms and by altering the substituent groups on the phosphorus atoms. wikipedia.org These modifications influence the electronic and steric characteristics of the ligand, which in turn affect the coordination geometry and catalytic activity of the resulting metal complex. wikipedia.org

The "bite angle," or the P-Metal-P angle, is a critical parameter of bidentate ligands that significantly impacts the reactivity of the metal center. wikipedia.org The length and flexibility of the linker chain between the phosphorus atoms determine this angle and whether the ligand will chelate or bridge multiple metal centers. wikipedia.org For example, ligands with short chains may promote metal-metal interactions, while those with linkers of two to four carbon atoms typically form stable chelate rings. wikipedia.org

Bidentate diphosphine ligands are instrumental in a wide array of catalytic processes. They are key components in catalysts for cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. acs.org By forming complexes with transition metals like palladium, nickel, and gold, these ligands facilitate important reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. acs.orgnih.gov The stability and reactivity conferred by these ligands are essential for developing efficient and selective catalysts for the synthesis of complex organic molecules and polymers. acs.orgnih.govoup.com

Stereochemical Features and Isomeric Considerations of 1,2-Bis(diphenylphosphino)ethylene

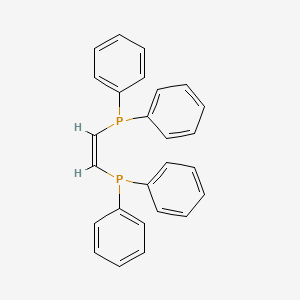

1,2-Bis(diphenylphosphino)ethylene exists as two geometric isomers: cis and trans. wikipedia.org The distinction between these isomers lies in the spatial arrangement of the two diphenylphosphino groups relative to the carbon-carbon double bond. In the cis isomer, the phosphino (B1201336) groups are on the same side of the double bond, while in the trans isomer, they are on opposite sides. wikipedia.org

This stereochemical difference has profound implications for their coordination behavior. The cis isomer is particularly well-suited for acting as a chelating ligand. wikipedia.org Its geometry pre-organizes the two phosphorus donor atoms in close proximity, allowing them to readily bind to a single metal center to form a stable five-membered chelate ring. wikipedia.orgacs.org This configuration is highly effective in various catalytic applications. For example, nickel(II) complexes with cis-1,2-bis(diphenylphosphino)ethylene have been synthesized and characterized, demonstrating the ligand's ability to enforce specific coordination geometries, such as square-planar and square-pyramidal. acs.org

In contrast, the trans isomer, with its phosphorus atoms positioned far apart, is generally incapable of chelating to a single metal atom. Instead, it tends to act as a bridging ligand, linking two different metal centers. The synthesis of each isomer is stereospecific; the cis isomer is prepared from cis-dichloroethylene, while the trans isomer is synthesized from trans-dichloroethylene. wikipedia.org While both isomers are known, the cis form is of primary interest in coordination chemistry due to its strong chelating ability. wikipedia.org The rigidity of the ethylene (B1197577) backbone in the cis isomer also contributes to the formation of well-defined and often planar structures in its metal complexes. tandfonline.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₂₆H₂₂P₂ |

| Molecular Weight | 396.40 g/mol |

| Appearance | White to off-white crystals or powder |

| Melting Point | 122-124 °C |

| CAS Number | 983-80-2 |

| Solubility | Insoluble in water |

Data sourced from multiple chemical suppliers and databases.

Structure

3D Structure

Propriétés

IUPAC Name |

[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKJIJSEWKIXAT-DQRAZIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(/C=C\P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283879 | |

| Record name | 1,2-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-80-2, 983-81-3 | |

| Record name | cis-1,2-Bis(diphenylphosphino)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Vinylenebis(diphenylphosphine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 983-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Derivatization Strategies for Cis 1,2 Bis Diphenylphosphino Ethylene

Established Synthetic Methodologies: Stereospecific Routes

The synthesis of cis-1,2-Bis(diphenylphosphino)ethylene, a crucial bidentate ligand in coordination chemistry, is well-established through stereospecific pathways that ensure the desired cis-configuration of the final product. wikipedia.org

Reaction of Lithium Diphenylphosphide with cis-Dichloroethylene

A primary and highly effective method for the preparation of this compound involves the reaction of lithium diphenylphosphide with cis-dichloroethylene. wikipedia.org This reaction proceeds with complete retention of the ethylene (B1197577) backbone's stereochemistry, making it a reliable route to the cis-isomer. rsc.org

In this synthesis, lithium diphenylphosphide (LiPPh₂) acts as a potent nucleophile, displacing the chloride ions from cis-dichloroethylene. The reaction is typically carried out under controlled conditions to prevent isomerization and side reactions. Research has demonstrated that this method stereospecifically yields the cis-isomer in high yields. rsc.orgacs.org It is noteworthy that using trans-dichloroethylene under similar conditions will analogously produce trans-1,2-Bis(diphenylphosphino)ethylene, highlighting the stereospecific nature of this synthetic approach. wikipedia.org Studies have confirmed that while lithium diphenylphosphide reacts with cis- or trans-1,2-dichloroethylene (B151667) to form the corresponding 1,2-bis(diphenylphosphino)ethylenes, other related reactions, such as those involving lithium diphenylarsenide, can sometimes yield monosubstituted precursors under specific conditions. rsc.orgrsc.org

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition |

| Reactant 1 | Lithium Diphenylphosphide (LiPPh₂) |

| Reactant 2 | cis-1,2-Dichloroethylene |

| Product | This compound |

| Stereochemistry | Retention of configuration |

| Key Advantage | High stereospecificity and yield |

Derivatization Pathways and Modified Analogues

The phosphorus centers in this compound are susceptible to various chemical transformations, allowing for the synthesis of a range of derivatives with modified electronic and steric properties.

Oxidation to Phosphine (B1218219) Oxides and Related Species

The oxidation of the phosphine groups in this compound to phosphine oxides represents a significant derivatization pathway. This transformation alters the ligand's coordination properties, as the resulting phosphine oxide can act as a chelating agent. tandfonline.com

One method involves the reaction of this compound (cis-dppen) with tin(IV) halides like SnBr₄ and SnI₄ in dichloromethane (B109758) under aerobic conditions. This process leads to the formation of 1:1 adducts, [SnX₄(cis-dppenO₂)], where the phosphine ligand is oxidized. tandfonline.com The oxidized diphosphine, this compound dioxide (cis-dppenO₂), chelates to the tin center, resulting in a distorted octahedral geometry. tandfonline.com ³¹P NMR spectroscopic studies indicate that an initial phosphine-coordinated product forms before the ultimate formation of the more stable phosphine oxide-coordinated complex. tandfonline.com

Table 2: Crystallographic Data for [SnI₄(cis-dppenO₂)]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 9.4939(7) |

| b (Å) | 18.3589(9) |

| c (Å) | 18.1239(13) |

| β (°) | 98.840(6) |

| Data from the crystallographic determination of the complex. tandfonline.com |

Furthermore, selective mono-oxidation of bis(phosphines) with cis-substituents on a rigid backbone, such as the ethylene structure in this compound, can be achieved. acs.orgnih.gov This selective transformation is accomplished through a sterically controlled Staudinger reaction using various azides, such as trimethylsilyl (B98337) azide. acs.orgnih.gov This method allows for the creation of asymmetric ligands where one phosphorus atom is oxidized to an iminophosphorane, which can then be converted to the corresponding monooxide. acs.org This provides a pathway to multifunctional phosphorus ligands with distinct coordination capabilities. acs.orgnih.gov

Coordination Chemistry of Cis 1,2 Bis Diphenylphosphino Ethylene

General Principles of Chelation and Bridging with cis-Diphosphine Ligands

Diphosphine ligands of the type P-linker-P are versatile building blocks in coordination chemistry, capable of adopting either a chelating or a bridging coordination mode. sci-hub.se In a chelating mode, both phosphorus atoms bind to a single metal center, forming a metallacycle. In a bridging mode, the ligand spans two different metal centers. The semi-rigid backbone of cis-1,2-bis(diphenylphosphino)ethylene, derived from the C=C double bond, imparts specific geometric constraints that significantly influence its binding preferences.

The decision of a diphosphine ligand to form a mononuclear (chelating) or a dinuclear (bridging) complex is governed by several interconnected factors, including the flexibility of the ligand backbone, the steric and electronic properties of the substituents on the phosphorus atoms, and the coordination preferences of the metal center. nih.govrsc.org

For this compound, the proximity of the two phosphine (B1218219) donor atoms across the cis-double bond strongly predisposes it to act as a chelating ligand, favoring the formation of mononuclear complexes. academie-sciences.frdoaj.orgdiva-portal.org The relatively short and rigid ethylene (B1197577) spacer holds the phosphorus atoms in a position ideal for forming a stable five-membered chelate ring with a metal ion. This chelating effect is a primary determinant in its coordination behavior. academie-sciences.fr

Attempts to force the formation of a dinuclear complex by reacting cis-bdppe with a 2:1 ratio of a gold(I) precursor were reported to be unsuccessful, yielding instead a mononuclear complex and unreacted gold precursor. academie-sciences.fracademie-sciences.fr This highlights the strong intrinsic preference of this ligand for chelation over bridging. In contrast, diphosphine ligands with longer, more flexible backbones can more readily accommodate a bridging mode to form dinuclear or polymeric structures. acs.orgnih.govacs.org

The rigidity of the ligand backbone is a critical factor in determining the geometry of the resulting metal complex. acs.org The cis-configuration of the P-C=C-P linkage in cis-bdppe creates a well-defined "bite angle" (P-M-P angle), which is a key parameter in the design of catalysts and functional materials. This inherent rigidity can enhance the stability of the resulting complexes. acs.org

Complexes with Gold(I)

Gold(I) centers, with their d¹⁰ electronic configuration, typically favor a linear, two-coordinate geometry but can also adopt three- and four-coordinate environments, such as trigonal planar and tetrahedral, respectively. sci-hub.sebham.ac.uk The coordination of this compound to gold(I) has been shown to produce a variety of structurally interesting complexes, moving beyond the simple linear motif. academie-sciences.fracademie-sciences.fr

The synthesis of phosphine gold(I) halide complexes is commonly achieved through straightforward ligand substitution reactions. academie-sciences.fracademie-sciences.fr A typical precursor is chloridotetrahydrothiophene gold(I), [AuCl(tht)], or similar labile thioether complexes. The reaction involves the displacement of the weakly bound thioether ligand by the stronger phosphine donor. academie-sciences.fracademie-sciences.fr While this method is effective for preparing mononuclear [Au(phosphine)Cl] type complexes with monodentate phosphines, the use of a chelating diphosphine like cis-bdppe can lead to different outcomes depending on the stoichiometry. As previously noted, reacting [AuCl(tht)] with cis-bdppe in a 2:1 gold-to-ligand ratio does not yield the expected dinuclear bridged complex, but rather the mononuclear chelated species. academie-sciences.fracademie-sciences.fr The formation of simple linear, two-coordinate complexes where cis-bdppe acts as a monodentate ligand is not its preferred coordination mode with gold(I).

A notable feature of the coordination chemistry of cis-bdppe with gold(I) is the formation of stable, four-coordinate, mononuclear complexes with a general formula of [Au(cis-bdppe)₂]X, where X is a counter-anion such as Cl⁻, Br⁻, BF₄⁻, or PF₆⁻. academie-sciences.fracademie-sciences.frnih.gov In these species, two bidentate cis-bdppe ligands chelate to a single gold(I) center, resulting in a tetrahedral AuP₄ coordination sphere. nih.govnih.gov

The synthesis of these tetrahedral complexes can be achieved by reacting a gold(I) precursor with two equivalents of the diphosphine ligand. For example, the reaction of [AuCl(tht)] with cis-bdppe in concentrated chloroform (B151607) solution leads to the formation of the [Au(cis-bdppe)₂]Cl complex. academie-sciences.fracademie-sciences.fr Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent. academie-sciences.fracademie-sciences.fr The resulting [AuP₄] core typically exhibits a distorted tetrahedral geometry, a consequence of the steric crowding from the eight phenyl rings and the geometric constraints of the two five-membered chelate rings. nih.govnih.gov

Single-crystal X-ray diffraction has been an indispensable tool for elucidating the precise molecular structures and solid-state packing of [Au(cis-bdppe)₂]X complexes. academie-sciences.fracademie-sciences.fr These analyses reveal that the counter-anion (X) can significantly influence the exact geometry of the AuP₄ core and the supramolecular arrangement of the complexes in the crystal lattice. nih.govnih.gov

For instance, structural determinations of [Au(cis-bdppe)₂]X for X = BF₄⁻, Cl⁻, and Br⁻ show them to be isostructural. nih.gov The AuP₄ core in these complexes adopts a geometry with approximately D₂ symmetry. nih.govnih.gov However, the degree of distortion from a perfect tetrahedron varies. The inter-ligand P-Au-P angles can range widely, for example, from 114.78(2)° to 127.82(2)° in the chloride and bromide complexes. nih.gov The folding angle between the two P-Au-P planes of the chelating ligands also varies with the counter-anion, measuring 104.7(4)° for the chloride, 98.1(1)° for the tetrafluoroborate, and 110.2(2)° for the hexafluorophosphate (B91526) salts. academie-sciences.fr

Interactive Data Table: Selected Structural Parameters for [Au(cis-bdppe)₂]X Complexes

Role of Solvent and Counterion Interactions in Gold(I) Complex Crystallization

The crystallization of gold(I) complexes featuring the this compound ligand (also referred to as cis-bdppe or dppey) is significantly influenced by interactions involving solvent molecules and counterions. academie-sciences.frdoaj.org These secondary interactions play a crucial role in the solid-state packing and can govern the formation of different structural motifs. academie-sciences.fracademie-sciences.fr

Structural and theoretical analyses have provided insight into the intermolecular packing arrangements in the solid state, highlighting the interactions between solvent, ligand, and counterion fragments. academie-sciences.frdoaj.org For instance, in the crystallization of four-coordinate 1:2 gold(I) complexes, [Au(dppey)₂]X, where X represents various counterions such as PF₆⁻, BF₄⁻, Cl⁻, and Br⁻, the nature of the counterion and the degree of hydration were found to affect the resulting crystal structure. nih.gov The complexes with BF₄⁻, Cl⁻, and Br⁻ counterions are isostructural, though they exhibit different levels of hydration. nih.gov

The use of chlorinated solvents like chloroform and dichloromethane (B109758) (DCM) is common in the synthesis of these complexes. academie-sciences.fracademie-sciences.fr These seemingly "non-coordinating" solvents can participate in hydrogen bonding. academie-sciences.fr Specifically, chloroform has been observed to form C-H···Cl hydrogen bonds with chloride counterions, which stabilizes the crystal lattice. academie-sciences.fracademie-sciences.fr These types of chloroform-halide interactions are known to influence solid-state packing effects. academie-sciences.fr For example, single crystals of the mononuclear complex [Au(cis-bdppe)₂]Cl, when grown from chloroform, show discoloration and loss of crystallinity over time, which is attributed to the loss of solvent molecules from the crystal lattice. academie-sciences.fr

The choice of counterion also dictates the cytotoxicity of these gold(I) complexes. Halogen and triflate salts of [Au(dppey)₂]X have demonstrated higher potency against certain cancer cell lines compared to their PF₆⁻ and BF₄⁻ counterparts, indicating that the counterion plays a role beyond simple charge balancing. nih.gov The geometry of the Au(P-P)₂ core itself can be affected by the counterion; for instance, the core in the BPh₄⁻ complex is unsymmetrical, unlike the more symmetric structures seen with BF₄⁻, Cl⁻, and Br⁻ salts. nih.gov

Table 1: Crystallographic Data for Select Gold(I) Complexes

| Complex | Counterion (X) | Symmetry | Au-P Bond Lengths (Å) | Inter-ligand P-Au-P Angles (°) |

| [Au(dppey)₂]X | BF₄⁻, Cl⁻, Br⁻ | D₂ | 2.3980(7) - 2.4009(7) | 114.78(2) - 127.82(2) |

| [Au(dppey)₂]X | BPh₄⁻ | Unsymmetrical | 2.364(1) - 2.420(1) | 104.76(5) - 137.50(4) |

Data sourced from reference nih.gov.

Complexes with Tin(IV)

This compound forms coordination complexes with tin(IV) halides, which have been studied for their structural and reactive properties. tandfonline.com

Reaction with Tin(IV) Halides and Phosphine Oxidation

The reaction of this compound (cis-dppen) with tin(IV) halides such as tin(IV) bromide (SnBr₄) and tin(IV) iodide (SnI₄) in dichloromethane under aerobic conditions results in the formation of 1:1 adducts. tandfonline.com In these reactions, the phosphine ligand undergoes oxidation to yield the corresponding phosphine oxide, this compound dioxide (cis-dppenO₂). tandfonline.com This leads to the formation of complexes with the general formula [SnX₄(cis-dppenO₂)], where X is Br or I. tandfonline.com These phosphine oxide complexes are often obtained through the air oxidation of the phosphine ligands in the presence of the tin(IV) halide. nih.gov

Distorted Octahedral Geometry in Oxidized Complexes

The resulting [SnX₄(cis-dppenO₂)] complexes have been characterized by methods including elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction. tandfonline.com In these complexes, the oxidized diphosphine ligand, cis-dppenO₂, acts as a chelating agent, coordinating to the tin(IV) center through its two oxygen atoms. tandfonline.com This chelation enforces a distorted octahedral geometry around the tin atom. tandfonline.com The coordination environment of the tin atom is completed by the four halide ligands. tandfonline.com This type of geometry is common in complexes where the ligands are of different kinds. iitk.ac.in

Multinuclear NMR Spectroscopic Investigations of Coordination Pathways

³¹P NMR spectroscopy has been employed to investigate the coordination pathways of the reaction between cis-dppen and SnX₄ (X = Br, I). tandfonline.com Studies of the reaction mixture in deuterated dichloromethane (CD₂Cl₂) revealed the initial formation of a phosphine-coordinated product. tandfonline.com This intermediate species is observed before the ultimate formation of the more stable, phosphine oxide-coordinated product, [SnX₄(cis-dppenO₂)]. tandfonline.com This spectroscopic evidence provides insight into the stepwise mechanism of the coordination and subsequent oxidation process. tandfonline.com

Complexes with Platinum(II)

This compound is a well-established ligand in the coordination chemistry of platinum(II), forming stable complexes with distinct geometries. acs.orgnih.gov

Formation of Square-Planar Platinum(II) Complexes

This compound readily forms complexes with platinum(II), a d⁸ metal ion that strongly favors a square-planar coordination geometry. acs.orgnih.gov A notable example is the complex [PtCl₂(cis-dppe)], which has been isolated and structurally characterized. nih.gov X-ray diffraction studies of a chloroform disolvate polymorph of this compound revealed that the platinum(II) atom is ligated by the two phosphorus atoms of the chelating diphosphine ligand and two chlorine atoms. nih.gov These four donor atoms lie in the equatorial plane, resulting in a perfect square-planar coordination sphere around the Pt(II) center. nih.gov The planarity of such complexes is attributed in part to π-bonding interactions between the metal and the phosphine ligand. acs.org

Polymorphism in Platinum(II) Complexes

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant phenomenon in the study of coordination compounds. The platinum(II) complex with this compound, specifically cis-[PtCl₂(C₂₆H₂₂P₂)], provides a noteworthy example. A known chloroform disolvate of this complex, [PtCl₂(C₂₆H₂₂P₂)]·2CHCl₃, has been identified as the third monoclinic polymorph. doaj.org This particular structure was resolved in the P2₁/c space group and features a platinum(II) center with a perfect square-planar coordination sphere, bonded to two phosphorus atoms from the cis-dppv ligand and two chlorine atoms. doaj.org

Weak Offset π–π Interactions in Crystal Packing

In addition to the interactions with solvate molecules, the crystal packing of cis-[PtCl₂(C₂₆H₂₂P₂)]·2CHCl₃ is further influenced by weak offset π–π stacking interactions. These interactions occur between the phenyl rings of the phosphine ligands on adjacent complex molecules, with intercentroid distances measured at 3.770(6) Å and 4.096(6) Å. doaj.org These π–π interactions contribute to the formation of supramolecular sheets that extend along the bc plane of the crystal. doaj.org

Complexes with Copper(I)

This compound readily forms complexes with copper(I), leading to structures with interesting electrochemical and luminescent properties.

The reaction of this compound (dppet) with copper(I) salts such as CuCN and CuSCN results in the formation of dimeric copper(I) complexes. rsc.orgresearchgate.net Two such complexes that have been synthesized and characterized are [Cu₂(μ-CN)₂(κ²-P,P-dppet)₂] and [Cu₂(μ₂-SCN)₂(κ²-P,P-dppet)₂]. rsc.orgresearchgate.net Single-crystal X-ray diffraction of the thiocyanate (B1210189) derivative confirmed its dimeric nature, where the two copper centers are bridged by two thiocyanate groups in a μ₂-fashion, and each copper atom is also chelated by a dppet ligand. rsc.orgresearchgate.net

The electrochemical behavior of the dimeric copper(I) complexes with cis-dppv has been investigated using cyclic voltammetry. rsc.orgresearchgate.net These studies provide insights into the redox properties of the complexes, which are crucial for their potential applications in areas such as catalysis and materials science.

The dimeric copper(I) complexes, [Cu₂(μ-CN)₂(κ²-P,P-dppet)₂] and [Cu₂(μ₂-SCN)₂(κ²-P,P-dppet)₂], exhibit strong luminescence in solution at room temperature. rsc.orgresearchgate.net This property is of significant interest for the development of new photoluminescent materials. The emission is a characteristic feature of many copper(I) complexes and is often attributed to metal-to-ligand charge transfer (MLCT) transitions.

Complexes with Group 6B Metals (Cr, Mo, W)

The coordination of this compound, also known as cis-1,2-vinylenebis(diphenylphosphine) (dppv), with Group 6B metals—chromium (Cr), molybdenum (Mo), and tungsten (W)—predominantly results in the formation of stable tetracarbonyl complexes. In these compounds, the diphosphine acts as a strong chelating agent, coordinating to the metal center through both phosphorus atoms.

Synthesis of Tetracarbonyl Complexes

The synthesis of cis-[M(CO)₄(dppv)] (M = Cr, Mo, W) complexes is typically achieved through the substitution of two carbonyl ligands from a metal hexacarbonyl precursor or by replacing labile ligands from a tetracarbonyl derivative.

One common and direct method involves the reaction of an equimolar amount of the respective metal hexacarbonyl, M(CO)₆, with this compound in a high-boiling solvent such as toluene (B28343) under reflux conditions. nih.gov This reaction proceeds via the thermal displacement of two CO ligands, which are then replaced by the two phosphorus donor atoms of the dppv ligand to form a stable chelate ring.

An alternative and often milder synthetic route utilizes a precursor complex containing labile ligands, such as cis-[M(CO)₄(pip)₂] (where pip is piperidine) or [M(CO)₄(nbd)] (where nbd is norbornadiene). researchgate.netpsu.edu The reaction of these precursors with dppv in a suitable solvent allows for the facile substitution of the piperidine (B6355638) or norbornadiene ligands. This method is particularly useful for preparing the tungsten complexes and can proceed under less harsh conditions than the direct reaction with the hexacarbonyl. researchgate.net For instance, reacting M(CO)₄(η²:²-1,5-cyclooctadiene) with a chelating diphosphine readily yields the desired M(CO)₄(diphosphine) complex. psu.edu

Regardless of the synthetic method, the final products are isolated and purified, often by recrystallization, yielding stable crystalline solids. psu.edu

P,P-Bidentate Coordination Mode

In the tetracarbonyl complexes of chromium, molybdenum, and tungsten, this compound functions exclusively as a P,P-bidentate ligand. The two phosphorus atoms coordinate to two cis positions in the metal's coordination sphere, resulting in a pseudo-octahedral geometry around the metal(0) center. nih.govpsu.edu This chelation forms a stable five-membered ring, a common and favored coordination mode for diphosphine ligands with a two-carbon backbone. psu.edu

The cis-coordination of the four carbonyl ligands is a direct consequence of the geometry of the chelating dppv ligand. This arrangement is definitively confirmed by spectroscopic data, particularly infrared (IR) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy The IR spectra of these complexes show a characteristic pattern of four absorption bands in the carbonyl stretching region (ν(CO)), which is indicative of a cis-M(CO)₄ arrangement. psu.edu For comparison, the closely related cis-[Mo(CO)₄(dppe)] complex (where dppe is 1,2-bis(diphenylphosphino)ethane) exhibits strong bands at approximately 1840 cm⁻¹ and 1789 cm⁻¹. sci-hub.se The presence of four bands arises from the C₂ᵥ symmetry of the cis-M(CO)₄ moiety.

Typical IR Spectroscopic Data for cis-[M(CO)₄(diphosphine)] Complexes

| Complex (Analogue) | ν(CO) bands (cm⁻¹) | Reference |

|---|---|---|

| cis-[Cr(CO)₄(dppe)] | 2018, 1918, 1900, 1878 | psu.edu |

| cis-[Mo(CO)₄(dppe)] | 2025, 1925, 1905, 1885 | psu.edu |

| cis-[W(CO)₄(dppe)] | 2020, 1915, 1895, 1875 | psu.edu |

³¹P NMR Spectroscopy The ³¹P{¹H} NMR spectra of the cis-[M(CO)₄(dppv)] complexes provide clear evidence for the coordination of the phosphine ligand. Upon coordination to the metal center, the ³¹P NMR signal exhibits a significant downfield shift compared to the free ligand. The spectra typically show a single sharp resonance, indicating that the two phosphorus atoms are chemically equivalent, which is consistent with the symmetric chelation of the dppv ligand. psu.edu For the tungsten complexes, this singlet is often flanked by satellite peaks due to coupling with the ¹⁸³W isotope (I = 1/2, 14.3% natural abundance).

³¹P NMR Chemical Shifts for cis-[M(CO)₄(diphosphine)] Complexes

| Complex (Analogue) | δ (ppm) | Coordination Shift (Δδ, ppm) | Reference |

|---|---|---|---|

| dppe (free ligand) | -12.8 | - | psu.edu |

| cis-[Cr(CO)₄(dppe)] | 48.3 | 61.1 | psu.edu |

| cis-[Mo(CO)₄(dppe)] | 31.9 | 44.7 | psu.edu |

| cis-[W(CO)₄(dppe)] | 15.4 | 28.2 | psu.edu |

The structural and spectroscopic findings for the Group 6B metal tetracarbonyl complexes with cis-1,2-bis(diphenylphosphino)ethylene are consistent with those of other well-studied bidentate phosphine ligands, confirming its role as a robust chelating agent in organometallic chemistry. nih.govpsu.edu

Catalytic Applications of Cis 1,2 Bis Diphenylphosphino Ethylene Complexes

C-H Activation and Carboxylation Reactions

Complexes involving cis-1,2-bis(diphenylphosphino)ethylene have demonstrated significant efficacy in mediating C-H activation, particularly in carboxylation reactions where a carboxyl group is introduced into a molecule.

Research has highlighted the role of this compound (dppet) in the copper(I)-catalyzed C-H activation and subsequent carboxylation of terminal alkynes using carbon dioxide (CO₂). researchgate.net When dppet reacts with copper(I) salts, such as copper(I) cyanide (CuCN) or copper(I) thiocyanate (B1210189) (CuSCN), it forms stable dimeric copper(I) complexes. researchgate.netnih.gov The resulting complexes, specifically [Cu₂(μ-CN)₂(κ²-P,P-dppet)₂] and [Cu₂(μ₂-SCN)₂(κ²-P,P-dppet)₂], have been identified as highly efficient catalysts for the conversion of terminal alkynes into propiolic acids. researchgate.netnih.gov

In this catalytic cycle, the copper complex activates the terminal alkyne's C-H bond. This activation facilitates the insertion of CO₂, a renewable and environmentally friendly C1 building block, to form the corresponding carboxylic acid. researchgate.net The use of the dppet ligand is crucial, as comparative studies have shown that its complexes exhibit higher catalytic activity than simpler copper salts or similar complexes with other phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). researchgate.net

The catalytic system employing copper(I)-dppet complexes is notable for its excellent efficiency and mild reaction conditions. Catalytic products are obtained in high yields, typically ranging from 90–97%. researchgate.netnih.gov A key advantage of this system is its ability to operate under ambient conditions. The reactions proceed effectively at room temperature (25 °C) and at atmospheric pressure, which avoids the need for high-pressure equipment. researchgate.netnih.gov

The efficiency is achieved with a low catalyst loading of just 1 mol%. researchgate.netnih.gov The choice of base is also a critical factor, with Cs₂CO₃ being particularly effective. Other bases such as K₂CO₃, NaOH, KOH, and Na₂CO₃ result in significantly lower yields. researchgate.net

Table 1: Efficiency of Copper(I)-dppet Catalyzed Carboxylation of Phenylacetylene

| Catalyst | Base | Temperature (°C) | Pressure | Yield (%) |

|---|---|---|---|---|

| [Cu₂(μ-CN)₂(κ²-P,P-dppet)₂] | Cs₂CO₃ | 25 | Atmospheric | 90-97 |

| [Cu₂(μ₂-SCN)₂(κ²-P,P-dppet)₂] | Cs₂CO₃ | 25 | Atmospheric | 90-97 |

| CuCN / dppe | Cs₂CO₃ | 25 | Atmospheric | Lower Activity |

| Catalyst with K₂CO₃ | K₂CO₃ | 25 | Atmospheric | 27 |

This table is based on data reported for the carboxylation of terminal alkynes. researchgate.net

Cross-Coupling Reactions

This compound is a suitable ligand for a variety of palladium-catalyzed cross-coupling reactions. acs.org As a bidentate phosphine ligand, it coordinates to the palladium center, influencing its stability and catalytic activity throughout the reaction cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. nih.govthermofishersci.in

The Suzuki-Miyaura coupling creates carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov The phosphine ligand is crucial for the catalyst's performance. The steric and electronic properties of ligands like this compound affect the efficiency of the catalytic cycle. rsc.orgresearchgate.net Electron-donating ligands can facilitate the initial oxidative addition step, while sterically bulky ligands can promote the final reductive elimination step, releasing the coupled product and regenerating the Pd(0) catalyst. thermofishersci.innih.gov The chelation provided by a bidentate ligand such as dppet helps maintain a stable and active catalytic species throughout the reaction. nih.gov

This compound also serves as a ligand in several other important cross-coupling reactions. acs.org

Stille Coupling: This reaction couples an organotin compound with an organohalide. The phosphine ligand stabilizes the palladium catalyst. Electron-poor phosphines can be advantageous for the transmetalation step, while bulky ligands accelerate reductive elimination. nih.govwikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium and copper co-catalyst system. wikipedia.org Bidentate phosphine ligands like dppe, which is structurally similar to dppet, have been used to form stable and active catalysts. libretexts.org The ligand's role is to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. libretexts.orgwikipedia.org

Negishi Coupling: In this reaction, an organozinc compound is coupled with an organohalide. The nature of the phosphine ligand on the palladium catalyst can be highly influential on the reaction's outcome, affecting both yield and stereoselectivity. nih.govacs.org Ligands are critical for stabilizing the palladium intermediates throughout the catalytic cycle. units.it

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org The phosphine ligand stabilizes the palladium catalyst, preventing its aggregation into inactive palladium black, and influences the regioselectivity and efficiency of the reaction. libretexts.orgresearchgate.net While monodentate phosphines are common, chelating diphosphines have also been employed, particularly when using triflate leaving groups, which can lead to a cationic catalytic cycle. libretexts.org

Ligand Role in Hiyama Coupling Reaction

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org The activation of the relatively inert C-Si bond is a critical step in the catalytic cycle and is typically achieved using a fluoride (B91410) source or a base. organic-chemistry.org The choice of ligand coordinated to the palladium center is also crucial for the reaction's success.

This compound (also known as dppv) is recognized as a suitable bidentate phosphine ligand for various palladium-catalyzed cross-coupling reactions, including the Hiyama coupling. sigmaaldrich.com While numerous phosphine ligands, such as tri(o-tolyl)phosphine and biaryl phosphines like XPhos, have been successfully employed in Hiyama couplings to afford high yields of biaryl products, detailed studies focusing specifically on the performance of dppv are less common in the literature. nih.govnih.gov The general mechanism involves the oxidative addition of the organic halide to the Pd(0)-dppv complex, followed by transmetalation with the activated organosilane and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org The effectiveness of palladium catalysts in these reactions can be significantly influenced by the ligand, with variations seen in catalyst systems like Pd(OAc)₂/XPhos and PdCl₂(MeCN)₂/P(o-tol)₃. nih.govresearchgate.net

Olefin Functionalization and Oligomerization

Complexes of this compound are instrumental in the functionalization and oligomerization of olefins, leveraging the ligand's specific steric and electronic properties to direct reaction pathways.

Radical Difunctionalization of Ethylene (B1197577)

The radical difunctionalization of ethylene is a powerful method for installing two different functional groups across a double bond. While there are reports on the synthesis of dppv analogues, such as 1,2-bis(diphenylphosphino)ethane (DPPE), via the radical difunctionalization of ethylene with phosphine-centered radicals, the use of dppv itself as a ligand in catalytic systems for this specific transformation is not widely documented. nih.gov Research in this area has more commonly explored the use of photocatalysts like Ir(ppy)₃ to generate imidyl or sulfonyl radicals for addition to ethylene, leading to products with two incorporated ethylene units. acs.org

Direct Ketone Synthesis from Primary Alcohols and Alkenes (Dual Photo/Cobalt Catalysis)

A novel method for the direct synthesis of ketones from primary alcohols and alkenes has been developed utilizing a dual catalytic system involving a photocatalyst and a cobalt complex. researchgate.net This process begins with the photo-mediated hydrogen atom transfer (HAT) from a primary alcohol to generate a primary ketyl radical. This radical then adds to an activated alkene. A subsequent photo-mediated HAT and cobalt-catalyzed hydrogen transfer yields the final ketone product. researchgate.netfishersci.no

In the optimization of this reaction, various phosphine ligands were screened for the cobalt catalyst. The use of this compound (dppv) as the ligand was investigated. When n-butanol was reacted with n-butyl acrylate (B77674) using a dual system of tetrabutylammonium (B224687) decatungstate (TBADT) as the photocatalyst and a CoCl₂/dppv complex, the desired ketone product was obtained in a 31% yield. researchgate.net

Table 1: Evaluation of Different Ligands in Direct Ketone Synthesis

| Entry | Ligand | Catalyst System | Product Yield (%) |

|---|---|---|---|

| 1 | PPh₃ | TBADT / CoCl₂ | 60 |

| 2 | (4-MeO-C₆H₄)₃P | TBADT / CoCl₂ | 63 |

| 3 | dppe | TBADT / CoCl₂ | 20 |

| 4 | dppv | TBADT / CoCl₂ | 31 |

Reaction Conditions: n-butanol (0.25 mmol), n-butyl acrylate (0.6 mmol), TBADT (2 mol%), CoCl₂ (1 mol%), Ligand (1 mol%), acetonitrile (B52724) (0.5 mL), violet-LED irradiation for 20 h. Data sourced from reference researchgate.net.

Ethylene Oligo/Polymerization

In the field of ethylene oligomerization and polymerization, diphosphine ligands play a critical role in determining catalyst activity and product selectivity. The structure of the ligand influences the coordination environment of the metal center, which in turn directs the chain growth and chain transfer steps.

Nickel(II) complexes featuring cis-chelating diphosphane (B1201432) ligands, such as dppv, are active catalysts for ethylene oligomerization upon activation with modified methylaluminoxane (B55162) (MMAO). nih.gov These systems predominantly produce 1-butene (B85601). nih.gov For instance, Ni(II) complexes with cis-chelating diphosphanes derived from cyclodextrins show high selectivity for C₄ products, with 1-butene being the major isomer. nih.gov While highly efficient systems often employ more complex ligands, the fundamental diphosphine structure is key. However, simple diphosphine-Ni(II) catalysts can sometimes be limited by fast chain termination, leading to lower molecular weight products. researchgate.net

Chromium-based catalysts with diphosphine ligands are particularly effective for the selective oligomerization of ethylene to 1-hexene (B165129) and 1-octene (B94956), which are valuable chemical commodities. nih.govcaltech.edu The selectivity of these Cr-diphosphine systems, often activated by MAO, can be tuned by modifying the ligand backbone and the reaction conditions. For example, Cr-catalysts with bis(diphenylphosphino)amine (PNP) ligands can achieve high selectivity for 1-hexene and 1-octene with very little polyethylene (B3416737) byproduct. nih.govnih.gov The electronic and steric properties of the diphosphine ligand are crucial in steering the metallacyclic intermediates toward the formation of specific α-olefins. caltech.edu

Table 2: Overview of Diphosphine Ligands in Ethylene Oligomerization

| Metal Center | Ligand Type | Activator | Primary Products | Reference |

|---|---|---|---|---|

| Nickel(II) | cis-chelating diphosphanes | MMAO | 1-Butene | nih.gov |

| Nickel(II) | Diphosphine | MAO | Low molecular weight olefins | researchgate.net |

| Chromium(III) | Bis(diphenylphosphino)amine (PNP) | MAO | 1-Hexene, 1-Octene | nih.govcaltech.edu |

| Chromium(III) | PNPO phosphazane | MMAO-3A | 1-Hexene, 1-Octene | nih.gov |

Supramolecular Chemistry and Self Assembly

Formation of Self-Assembled Metal-Ligand Ensembles

The process of self-assembly, where molecules spontaneously organize into ordered structures, is fundamental to creating complex chemical systems. tum.de In the context of cis-1,2-bis(diphenylphosphino)ethylene, its interaction with metal ions drives the formation of discrete supramolecular entities. The formation of these metal-ligand ensembles is governed by the principles of coordination chemistry, where the phosphine (B1218219) groups act as Lewis bases, donating electron pairs to a metal center (a Lewis acid). nih.gov The resulting coordination bonds are directional and specific, guiding the components into thermodynamically stable, low-energy arrangements. nih.gov

The rigidity of the vinyl backbone in cis-dppv is a crucial feature. It holds the two diphenylphosphino groups in close proximity, which strongly favors the formation of chelate rings with a single metal center, resulting in mononuclear complexes. academie-sciences.fr This contrasts with more flexible diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which can more readily bridge two different metal centers. nih.govwikipedia.org

Research on the interaction of cis-dppv with gold(I) halides provides a clear example of this principle. Attempts to synthesize dinuclear gold complexes by reacting cis-dppv with a 2:1 ratio of a gold(I) precursor were unsuccessful. Instead, the reaction consistently yielded a mononuclear complex where a single gold(I) ion is coordinated by two cis-dppv ligands, alongside unreacted gold precursor. academie-sciences.fr This demonstrates the strong thermodynamic preference for the formation of a stable, chelated mononuclear structure.

Table 1: Selected Metal-Ligand Ensembles with this compound

| Metal Ion | Resulting Complex Type | Key Structural Feature | Reference |

| Gold(I) | Mononuclear [Au(cis-dppv)₂]⁺ | Tetrahedrally coordinated gold(I) center with two bidentate cis-dppv ligands. | academie-sciences.fr |

| Nickel(0) | Mononuclear Ni(dppv)₂ | A discrete complex formed with nickel in a zero oxidation state. | wikipedia.org |

| Nickel(II) | Coordination Polymer [Ni(dppv)]ₙ | A polymeric chain where cis-dppv ligands bridge nickel centers. | wikipedia.org |

Coordination-Driven Self-Assembly of Molecular Architectures

Coordination-driven self-assembly has emerged as a powerful strategy for constructing sophisticated 2D and 3D molecular architectures, such as cages, polygons, and polyhedra, which are difficult to produce through traditional covalent synthesis. mdpi.commdpi.com This method relies on the predictable and highly directional nature of coordination bonds between metal ions and multitopic organic ligands to yield thermodynamically favored, discrete supermolecules in high yield. mdpi.com

The key to this approach is the use of metal complexes that provide specific coordination angles (often 90° or 180°) and organic ligands with complementary geometries. mdpi.com While this compound itself acts as a ligand, it is most commonly incorporated into the metal-based corner piece of a self-assembled architecture. By pre-coordinating cis-dppv to a metal center, a stable and rigid corner unit is formed, which can then be used to direct the assembly of larger structures when combined with appropriate multitopic linker ligands.

The general principle involves combining a metal precursor, a chelating ligand like cis-dppv, and a bridging ligand. For instance, square planar metals like palladium(II) or platinum(II) are often used. mdpi.com When a cis-chelating ligand such as cis-dppv is coordinated to a Pd(II) or Pt(II) center, the two remaining coordination sites are positioned at approximately a 90° angle. This [M(cis-dppv)] unit can then serve as a 90° corner piece. When this corner piece is reacted with a linear, ditopic bridging ligand (a "side" piece), the components self-assemble into a closed, discrete molecular square.

The use of analogous phosphine ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) in the self-assembly of complex M₈L₄ cages highlights the potential for cis-dppv to be used in similar systems. mdpi.comscbt.com The rigidity and defined bite angle of cis-dppv make it an ideal candidate for creating stable corner units in the predictable construction of diverse and functional supramolecular architectures.

Theoretical and Computational Studies

Density Functional Theory (DFT) Investigations

DFT calculations have been pivotal in exploring the structural and energetic landscape of cis-dppet and its coordination compounds.

cis-dppet is a semi-rigid bidentate ligand known for forming a variety of coordination compounds with transition metals. tdx.catproquest.com Theoretical and experimental studies on gold(I) complexes have demonstrated that the proximity of the two phosphine (B1218219) donor atoms in the cis-dppet framework strongly favors the formation of mononuclear complexes over dinuclear ones. tdx.catacs.org Initial attempts to synthesize a dinuclear gold complex by reacting cis-dppet with a 2:1 gold-to-ligand ratio were unsuccessful, yielding a mononuclear complex where a gold(I) center is tetrahedrally coordinated by two cis-dppet ligands. tdx.cat

The versatility of cis-dppet is further highlighted in its complexes with other metals. For instance, it reacts with CuCN and CuSCN to form dimeric Cu(I) complexes, [Cu₂(μ-CN)₂(κ²-P,P-dppet)₂] and [Cu₂(μ₂-SCN)₂(κ²-P,P-dppet)₂], respectively. rsc.org In the latter, the molecular structure shows two copper centers bridged by thiocyanate (B1210189) groups, with each copper also bonded to a cis-dppet ligand. rsc.org With platinum, it forms square-planar complexes such as cis-[PtCl₂(C₂₆H₂₂P₂)]. rsc.org

In more complex systems, such as diiron hydrogenase models, the geometry adopted by the chelating cis-dppet ligand (e.g., apical-basal vs. di-basal) is influenced by the nature of other ligands within the complex, such as the chelating dithiolate. proquest.com This demonstrates how the coordination environment can be subtly tuned by the interplay of different molecular components.

| Metal Center | Complex Formula Example | Structural Motif | Reference |

|---|---|---|---|

| Gold(I) | [Au(cis-dppet)₂]Cl | Mononuclear, tetrahedral | tdx.cat |

| Copper(I) | [Cu₂(μ₂-SCN)₂(κ²-P,P-dppet)₂] | Centrosymmetric dimer | rsc.org |

| Platinum(II) | [PtCl₂(cis-dppet)] | Square-planar | rsc.org |

| Iron | Fe₂(S₂C₂H₄)(CO)₄(dppv) | Diiron model complex, chelated to one Fe | proquest.com |

Theoretical studies combined with structural analysis have provided a detailed understanding of the intermolecular packing motifs that govern the solid-state architecture of cis-dppet complexes. tdx.cat These secondary interactions, which include contributions from solvent molecules, ligands, and counterions, are crucial in directing the supramolecular assembly. tdx.catproquest.com

In the crystal structure of a platinum(II) complex, [PtCl₂(C₂₆H₂₂P₂)]·2CHCl₃, the complex molecules are linked to chloroform (B151607) solvate molecules through C—H⋯Cl hydrogen bonds. rsc.org Furthermore, face-on C—Cl⋯π interactions and weak offset π–π stacking interactions (with intercentroid distances of 3.770 Å and 4.096 Å) are present, linking the molecules into supramolecular sheets. rsc.org

DFT calculations on gold(I) complexes have also shed light on the role of solvent and counterion fragments in the solid-state packing. tdx.cat For example, in one gold(I) complex, the chloride counterion is stabilized by four chloroform molecules, illustrating the ability of the acidic solvent proton to engage in hydrogen bonding. tdx.cat

| Interaction Type | Participating Species | Complex Example | Reference |

|---|---|---|---|

| C—H⋯Cl Hydrogen Bonds | Complex and Chloroform Solvate | [PtCl₂(cis-dppet)]·2CHCl₃ | rsc.org |

| C—Cl⋯π Interactions | Complex and Chloroform Solvate | [PtCl₂(cis-dppet)]·2CHCl₃ | rsc.org |

| π–π Stacking | Phenyl rings of adjacent complexes | [PtCl₂(cis-dppet)]·2CHCl₃ | rsc.org |

| Solvent-Anion Hydrogen Bonding | Chloroform and Chloride Anion | [Au(cis-dppet)₂]Cl·4CHCl₃ | tdx.cat |

Density Functional Theory has been effectively used to assess the relative thermodynamic stabilities of different isomers of complexes containing the cis-dppet ligand. scispace.comnih.gov In studies of diiron-hydride complexes relevant to [FeFe]-hydrogenase models, DFT calculations predicted that isomers with a bridging hydride (μ-H) are significantly more stable than those with a terminal hydride. scispace.comnih.gov The energy difference is substantial, with the μ-H isomers being more favored by approximately 9.0 kcal/mol. nih.gov

Further computational analysis of various isomers of [HFe₂(edt)(CO)₂(PMe₃)(dppv)]⁺ revealed that four different bridging hydride isomers are close in energy, with differences of only a few kcal/mol. scispace.com These calculations support experimental observations where an equilibrium of multiple isomers is found at room temperature. scispace.com The computational results provide a thermodynamic basis for the observed isomer distribution and the instability of certain potential isomers, such as those with basal terminal hydrides. nih.gov

| Complex Type | Isomer Comparison | Calculated Energy Difference | More Stable Isomer | Reference |

|---|---|---|---|---|

| [2Fe]H Model Complexes | μ-Hydride vs. Terminal Hydride | ~9.0 kcal/mol | μ-Hydride | nih.gov |

| [HFe₂(edt)(CO)₂(PMe₃)(dppv)]⁺ | Among four μ-Hydride Isomers | A few kcal/mol | Varies by specific geometry | scispace.com |

Spectroscopic and Theoretical Analyses of Secondary Solid-State Interactions

The synergy between spectroscopic measurements and theoretical calculations has been crucial for characterizing secondary interactions in the solid state. Combined analyses have been applied to gold(I) complexes of cis-dppet, particularly to understand interactions involving solvents like chloroform and bromoform (B151600) with halide anions. tdx.catproquest.com These studies confirmed a clear affinity for such secondary solid-state interactions, which play a decisive role in the formation of supramolecular structures. tdx.catproquest.com The theoretical models help to interpret spectroscopic data and provide a quantitative basis for the strength and nature of these weak interactions that are otherwise difficult to probe experimentally.

Molecular Orbital Analysis for Bonding Characterization

The electronic properties of cis-dppet are fundamentally linked to the molecular orbitals of its ethylene (B1197577) backbone. A molecular orbital (MO) description of the C=C double bond provides insight into its bonding character. The two unhybridized 2p orbitals on the adjacent carbon atoms combine to form two π molecular orbitals: a lower-energy π bonding orbital and a higher-energy π* antibonding orbital. thermofisher.comsigmaaldrich.com

In the ground state, the two electrons from the p-orbitals occupy the π bonding orbital, which features increased electron density between the two carbon nuclei. thermofisher.com This orbital is the Highest Occupied Molecular Orbital (HOMO) of the ethylene fragment. sigmaaldrich.com The π* antibonding orbital, characterized by a node between the nuclei, remains empty and constitutes the Lowest Unoccupied Molecular Orbital (LUMO). thermofisher.comsigmaaldrich.com This HOMO-LUMO gap is a key determinant of the electronic and reactivity properties of the vinyl group in the ligand.

| Orbital | Description | Occupancy (Ground State) | Nodal Properties | Reference |

|---|---|---|---|---|

| π (HOMO) | Bonding; constructive overlap of p-orbitals | 2 electrons | Zero vertical nodes | thermofisher.comsigmaaldrich.com |

| π* (LUMO) | Antibonding; destructive overlap of p-orbitals | 0 electrons | One vertical node | thermofisher.comsigmaaldrich.com |

Advanced Spectroscopic Characterization Techniques

Single Crystal X-ray Diffraction Analysis

In coordination complexes, cis-dppv typically acts as a bidentate chelating ligand, forming a five-membered ring with the metal center. The geometry of these complexes is a key area of investigation. For instance, in a series of cobalt complexes with the general formula [Co(dppv)2(CH3CN)x]n (where n ranges from 1- to 3+), single-crystal X-ray diffraction revealed that the geometry around the cobalt center changes with its oxidation state. acs.orgacs.org This series showcases a transition from pseudo-square-planar or pseudo-octahedral for d⁶ systems to pseudo-tetrahedral for d¹⁰ systems, a classic illustration of crystal-field theory predictions. acs.org

The crystal structure of a dinitrosyl iron complex, [(dppv)Fe(NO)2], shows the ligand helps to form a distorted trigonal bipyramidal geometry around the iron atom. nih.gov Similarly, analysis of a silver-tin complex, [Ag(cdppet)2][SnPh3(NO)3)2], determined that the silver atom is tetrahedrally coordinated by the four phosphorus atoms from two cis-dppv ligands. capes.gov.br

Detailed crystallographic data from representative complexes are provided below. In the tin(IV) iodide complex with the oxidized form of the ligand, cis-dppenO₂, the phosphine (B1218219) oxide acts as a chelate, resulting in a distorted octahedral geometry. tandfonline.com For a dirhenium carbonyl complex, the Re-P bond distance is comparable to similar phosphine oxide complexes. niscpr.res.in

Table 1: Selected Crystallographic Data for a cis-dppv Derivative Complex

| Parameter | Value for [SnI₄(cis-dppenO₂)] (2) | Source |

|---|---|---|

| Crystal System | Monoclinic | tandfonline.com |

| Space Group | Pc | tandfonline.com |

| a (Å) | 9.4939(7) | tandfonline.com |

| b (Å) | 18.3589(9) | tandfonline.com |

| c (Å) | 18.1239(13) | tandfonline.com |

| β (°) | 98.840(6) | tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for elucidating the structure of cis-dppv and its complexes in solution. ¹H, ¹³C, and ³¹P NMR provide distinct information about the chemical environment of the nuclei within the molecule.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphine ligands. The chemical shift (δ) of the phosphorus atoms changes significantly upon coordination to a metal center. For the free ligand, commercial sources confirm the structure conforms to the cis-isomer via ³¹P NMR. ereztech.comfujifilm.com In complexes, the ³¹P chemical shifts and coupling constants provide insights into the coordination mode. For example, in the monodentate complex ax-[Re2(CO)9(κ1-cis-Ph2PCH=CHPPh2)] (1), two distinct doublets are observed at δ –3.8 and –32.5 ppm, indicating two different phosphorus environments. niscpr.res.in In contrast, the symmetrically bridged complex eq-[Re2(CO)8(μ-κ2-cis-Ph2PCH=CHPPh2)] (3) shows a single resonance at δ 10.0 ppm. niscpr.res.in In platinum complexes like (cis-dppv)PtCl2, coupling to the ¹⁹⁵Pt isotope provides further structural confirmation, with a large coupling constant (JPt–P = 3002 Hz) being characteristic. lookchem.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the vinyl and phenyl protons of the ligand. In the dirhenium complex eq-[Re2(CO)8(μ-κ2-cis-Ph2PCH=CHPPh2)], the vinyl protons appear as a multiplet at δ 6.98 ppm, while the phenyl protons resonate in the range of δ 7.48–7.39 ppm. niscpr.res.in The integration of these signals helps to confirm the ligand-to-metal ratio in the complex.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to characterize the carbon skeleton. In the platinum complex (cis-dppv)PtCl2, the carbon signals appear at δ 134.12, 133.41, 132.96, 132.16, 129.76, and 129.12 ppm. lookchem.com In a polymer incorporating the ligand, the vinyl carbons (CH=CH) are observed around δ 142.0 ppm. psu.edu

Table 2: Representative NMR Spectroscopic Data for cis-dppv and its Complexes

| Technique | Complex | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) | Source |

|---|---|---|---|

| ³¹P{¹H} NMR | ax-[Re₂(CO)₉(κ¹-cis-Ph₂PCH=CHPPh₂)] (1) | δ –3.8 (d, J = 32.4 Hz, 1P), –32.5 (d, J = 32.4 Hz, 1P) | niscpr.res.in |

| ³¹P{¹H} NMR | eq-[Re₂(CO)₈(μ-κ²-cis-Ph₂PCH=CHPPh₂)] (3) | δ 10.0 (s) | niscpr.res.in |

| ³¹P{¹H} NMR | (cis-dppv)PtCl₂ (14) | δ 55.77 (¹JPt–P = 3002 Hz) | lookchem.com |

| ¹H NMR | eq-[Re₂(CO)₈(μ-κ²-cis-Ph₂PCH=CHPPh₂)] (3) | δ 7.48–7.39 (m, 20H, Ph), 6.98 (m, 2H, vinyl) | niscpr.res.in |

| ¹³C NMR | (cis-dppv)PtCl₂ (14) | δ 134.12, 133.41, 132.96, 132.16, 129.76, 129.12 | lookchem.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of functional groups within a molecule. For complexes of cis-dppv, IR spectroscopy is particularly useful for observing the stretching frequencies (ν) of co-ligands like carbon monoxide (CO) or nitric oxide (NO). The position of these bands is sensitive to the electronic environment of the metal center, which is influenced by the cis-dppv ligand.

Table 3: Characteristic IR Frequencies for Co-ligands in cis-dppv Complexes

| Complex Type | Vibrational Mode | Frequency (cm⁻¹) | Source |

|---|---|---|---|

| Dinitrosyl Iron Complexes | ν(NO) | ~1723 and 1674 | nih.govnih.gov |

| Dirhenium Carbonyl Complexes | ν(CO) | 2104 - 1934 | niscpr.res.in |

| Diiron Carbonyl Complexes | ν(CO) | 2016 - 1911 | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the mass-to-charge ratio (m/z) of intact molecular ions, making it ideal for characterizing coordination complexes. It is frequently employed to confirm the formation of cis-dppv complexes and to verify their composition. researchgate.netrsc.org

For example, a diiron dithiolate derivative containing the cis-dppv ligand was identified by ESI-MS, showing a peak at m/z 710.30 corresponding to the [Fe2(S2C2H4)(CN)(CO)3(dppv)]⁻ anion. nih.gov The technique was also instrumental in characterizing a series of cobalt complexes spanning five different oxidation states. nih.govacs.org High-resolution ESI-MS provides highly accurate mass measurements, which aids in the definitive identification of newly synthesized compounds. mdpi.com

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of compounds. It provides information on the oxidation and reduction potentials of a species, offering insight into the electronic effects of ligands on a metal center.

The cis-dppv ligand has been featured in numerous electrochemical studies. A landmark study on a series of cobalt complexes, [Co(dppv)2]n, demonstrated the ligand's ability to stabilize five sequential oxidation states (from 3+ to 1-). acs.orgacs.org The cyclic voltammogram of [Co(dppv)2][BF4]2 in acetonitrile (B52724) revealed four chemically reversible redox events corresponding to the Co³⁺/²⁺, Co²⁺/⁺, Co⁺/⁰, and Co⁰/⁻ couples. acs.orgacs.org

In another study, the dinitrosyl iron complex [(dppv)Fe(NO)2] displayed two quasi-reversible oxidations with half-wave potentials (E₁/₂) at 0.019 V and 0.342 V. nih.gov A homobimetallic ferrocenyl complex, (η⁵-C₅H₅)Fe(cis-dppen)Fc, exhibited two well-separated reversible redox processes at E₁/₂ = -0.21 V and 0.58 V, assigned to the two different iron centers. nih.gov

Table 4: Electrochemical Data for Selected cis-dppv Complexes

| Complex | Redox Couple | Potential (E₁/₂, V vs. Fc⁺/Fc) | Source |

|---|---|---|---|

| [Co(dppv)₂]²⁺ | Co³⁺/²⁺ | +0.85 | acs.org |

| [Co(dppv)₂]²⁺ | Co²⁺/⁺ | -0.67 | acs.org |

| [Co(dppv)₂]²⁺ | Co⁺/⁰ | -1.84 | acs.org |

| [Co(dppv)₂]²⁺ | Co⁰/⁻ | -2.50 | acs.org |

| [(dppv)Fe(NO)₂] | Oxidation 1 | +0.019 | nih.gov |

| [(dppv)Fe(NO)₂] | Oxidation 2 | +0.342 | nih.gov |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transition metal complexes of cis-dppv, the spectra are often characterized by ligand-centered transitions, d-d transitions, and charge-transfer (CT) bands.

In the dinitrosyl iron complex [(dppv)Fe(NO)2], an absorption peak at 248 nm is assigned to π–π* transitions within the phenyl rings of the ligand. nih.gov The same complex shows a shoulder between 275 and 320 nm, attributed to a metal-to-ligand charge transfer (MLCT), and weaker, broad peaks in the visible region (475-600 nm) corresponding to d-d transitions. nih.gov

The electronic spectra of the [Co(dppv)2]n redox series are dominated by charge-transfer transitions. acs.org The Co³⁺ complex features an intense ligand-to-metal charge transfer (LMCT) band at 400 nm. acs.org Furthermore, copper(I) complexes with cis-dppv have been noted for their strong luminescence properties, which are studied using electronic absorption and emission spectroscopies. researchgate.netrsc.org

Table 5: Electronic Transitions Observed in cis-dppv Complexes

| Complex | Wavelength (nm) | Assignment | Source |

|---|---|---|---|

| [(dppv)Fe(NO)₂] | 248 | π–π* (ligand) | nih.gov |

| [(dppv)Fe(NO)₂] | 275 - 320 | MLCT | nih.gov |

| [(dppv)Fe(NO)₂] | 475 - 600 | d-d transitions | nih.gov |

| [Co(dppv)₂]³⁺ | 400 | LMCT (σ(P) → dx²-y²) | acs.org |

Q & A

Q. What are the optimal synthetic routes for preparing cis-1,2-Bis(diphenylphosphino)ethylene under inert conditions?

The compound is synthesized via the reaction of lithium diphenylphosphide with cis-1,2-dichloroethylene in tetrahydrofuran (THF) at 0°C. After stirring for 24 hours, the product is isolated by filtration under an inert atmosphere (e.g., argon) to prevent oxidation. Purification via recrystallization from hot ethanol yields the pure cis isomer .

Q. How should this compound be stored to prevent degradation?

Due to its air sensitivity, the compound must be stored under an inert gas (argon or nitrogen) in flame-sealed ampoules or Schlenk flasks. Storage at low temperatures (e.g., –20°C) in dark conditions minimizes decomposition. Handling should employ Schlenk-line or glovebox techniques to avoid exposure to moisture and oxygen .

Q. What spectroscopic methods confirm the purity and stereochemistry of this compound?

- 31P NMR spectroscopy : A singlet near δ 0 ppm (referenced to 85% H3PO4) confirms the absence of oxidized phosphine species (e.g., phosphine oxides, which appear downfield).

- Single-crystal X-ray diffraction : Resolves the cis configuration by showing the spatial arrangement of the two diphenylphosphino groups on the ethylene backbone .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal catalysis?

The compound acts as a bidentate ligand, coordinating to metals via its two phosphorus atoms. Its cis geometry creates a narrow bite angle (~60°), which stabilizes low-coordination-state metal centers (e.g., Rh(I) or Pd(0)). This enhances electron transfer efficiency in cross-coupling reactions, such as Suzuki-Miyaura couplings, by modulating the metal’s redox potential .

Q. What are the stereochemical implications of using the cis isomer versus the trans isomer in coordination chemistry?

The cis isomer’s smaller bite angle induces distinct metal-ligand bond lengths and geometries compared to the trans isomer. For example, in Rh(I) complexes, the cis ligand forms κ²-P,P' coordination modes, leading to distorted square-planar geometries that influence substrate binding and catalytic selectivity. In contrast, trans isomers often form larger bite angles, favoring different reaction pathways .

Q. How can researchers address contradictions in reported reactivity data for this compound?

Discrepancies may arise from variations in synthetic protocols (e.g., residual solvents or oxidizing agents). To resolve this:

Q. What role does this compound play in stabilizing reactive intermediates in polymer chemistry?

The ligand’s electron-donating phosphorus atoms stabilize radical or cationic intermediates in polymerizations. For example, in polycarbonate synthesis, it acts as a radical scavenger, inhibiting chain termination by quenching reactive oxygen species. This application is validated by ESR studies showing reduced radical concentrations in its presence .

Q. What challenges arise in characterizing air-sensitive phosphine ligands like this compound, and how are they mitigated?

- Challenge : Rapid oxidation during sample preparation for NMR. Solution : Use degassed solvents and conduct experiments in J. Young® NMR tubes under argon.

- Challenge : Difficulty in obtaining single crystals for X-ray analysis. Solution : Crystallize under high-vacuum conditions or via slow diffusion of hexane into a saturated THF solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.